3-(2,2-Dimethylpropoxy)phenol CAS number and supplier availability
3-(2,2-Dimethylpropoxy)phenol CAS number and supplier availability
[1]
Executive Summary
3-(2,2-Dimethylpropoxy)phenol (CAS 1394975-12-2) is a specialized aromatic ether intermediate used primarily in the synthesis of metabolically stable pharmaceutical candidates.[1][2] Characterized by a neopentyl ether moiety at the meta position of a phenol ring, this scaffold offers a strategic advantage in medicinal chemistry: the bulky, quaternary neopentyl group blocks oxidative dealkylation by Cytochrome P450 enzymes, significantly extending the half-life of derived pharmacophores compared to standard ethyl or propyl ethers. This guide outlines the physicochemical profile, validated synthesis protocols, and quality assurance workflows for researchers utilizing this building block.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8]
The compound consists of a resorcinol core mono-alkylated with a neopentyl group.[1] The steric bulk of the tert-butyl moiety adjacent to the ether oxygen influences both its chemical reactivity and its biological stability.[1]
| Property | Specification |
| IUPAC Name | 3-(2,2-Dimethylpropoxy)phenol |
| Common Name | Resorcinol mono-neopentyl ether |
| CAS Number | 1394975-12-2 |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.25 g/mol |
| SMILES | CC(C)(C)COC1=CC=CC(O)=C1 |
| LogP (Predicted) | ~3.13 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| Solubility | Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Insoluble in Water |
Synthesis & Manufacturing Protocols
Strategic Route Selection
Direct alkylation of resorcinol with neopentyl halides (e.g., neopentyl bromide) via SN2 mechanism is kinetically disfavored due to severe steric hindrance at the β-carbon. The Mitsunobu Reaction is the industry-standard protocol for synthesizing this ether, as it activates the neopentyl alcohol directly, bypassing the steric barrier of halide displacement.
Experimental Protocol: Mitsunobu Etherification
Objective: Selective mono-alkylation of resorcinol with 2,2-dimethylpropan-1-ol.
Reagents:
-
Resorcinol (3.0 equiv) – Excess prevents bis-alkylation[1]
-
2,2-Dimethylpropan-1-ol (Neopentyl alcohol) (1.0 equiv)[1]
-
Triphenylphosphine (PPh₃) (1.2 equiv)
-
Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)
-
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Resorcinol (33.0 g, 300 mmol) and Triphenylphosphine (31.4 g, 120 mmol) in anhydrous THF (400 mL).
-
Addition: Add 2,2-Dimethylpropan-1-ol (8.8 g, 100 mmol). Cool the solution to 0°C using an ice bath.
-
Activation: Add DIAD (24.2 g, 120 mmol) dropwise over 30 minutes. Note: Exothermic reaction; maintain internal temperature <5°C to prevent side reactions.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Workup: Concentrate the reaction mixture under reduced pressure. Resuspend the residue in Diethyl Ether (300 mL) and wash with 1N NaOH (3 x 100 mL) to extract the product and unreacted resorcinol (as phenoxides).
-
Separation: Acidify the combined aqueous extracts with 2N HCl to pH 2. Extract with Ethyl Acetate (3 x 150 mL).
-
Purification: Dry organic layers over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica Gel, Gradient 0-20% EtOAc in Hexanes). The bis-ether elutes first (non-polar), followed by the desired 3-(2,2-Dimethylpropoxy)phenol .[1]
Synthesis Pathway Diagram
Figure 1: Mitsunobu etherification pathway prioritizing mono-alkylation via stoichiometry control.
Applications in Drug Discovery[3]
The 3-(2,2-dimethylpropoxy) moiety is a "privileged substructure" in modern medicinal chemistry.[1] Its utility stems from three key factors:
-
Metabolic Blockade: The quaternary carbon at the β-position relative to the oxygen prevents hydrogen abstraction.[1] This blocks O-dealkylation, a common clearance pathway for standard ethyl/propyl ethers, thereby extending in vivo half-life.[1]
-
Lipophilicity Tuning: The tert-butyl group adds significant lipophilicity (increasing LogP by ~1.5 units vs. methoxy), improving blood-brain barrier (BBB) penetration for CNS targets.[1]
-
Conformational Locking: The bulky group restricts rotation around the ether bond, potentially locking the molecule into a bioactive conformation that favors receptor binding.
Supply Chain & Quality Assurance
Supplier Availability
While not a commodity chemical, this compound is available from specialized building block suppliers.
-
Primary Suppliers: Fluorochem (UK), BLD Pharm (China/USA), Enamine (Ukraine).
-
Lead Time: Typically 2–4 weeks for gram-scale; custom synthesis required for kg-scale.
Quality Control Workflow
A self-validating QC protocol is essential to ensure the absence of the bis-ether impurity, which can interfere with downstream SAR (Structure-Activity Relationship) studies.[1]
QC Protocol:
-
H-NMR (DMSO-d₆):
-
Look for the diagnostic singlet at ~0.95 ppm (9H) for the tert-butyl group.
-
Confirm the singlet at ~3.55 ppm (2H) for the -OCH₂- group.
-
Verify the phenolic proton singlet at ~9.3 ppm (1H) (disappears with D₂O shake).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.[1]
-
Mobile Phase: Acetonitrile/Water (+0.1% Formic Acid).
-
Criterion: >95% purity required for biological assays.
-
QC Logic Diagram
Figure 2: Quality assurance decision tree ensuring structural integrity and purity.
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319).
-
PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the phenol ring over long periods.
References
-
Fluorochem Ltd. Product Specification: 3-(2,2-Dimethylpropoxy)phenol (F956013).[1] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12410949 (Related Analogues). Retrieved from
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (Foundational methodology for neopentyl ether synthesis).
-
BLD Pharm. Material Safety Data Sheet (MSDS) for CAS 1394975-12-2. Retrieved from
